molecular formula C17H19Cl2NO3 B15245410 Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate CAS No. 1384265-55-7

Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate

Cat. No.: B15245410
CAS No.: 1384265-55-7
M. Wt: 356.2 g/mol
InChI Key: AAHLTMFRQZIHIY-UHFFFAOYSA-N
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Description

Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate (CAS 1384265-55-7) is a high-value spirocyclic quinoline derivative offered for research and development purposes. This complex molecule, with a molecular formula of C 17 H 19 Cl 2 NO 3 and a molecular weight of 356.24 g/mol, features a unique spirocyclic architecture that integrates a cyclohexane ring with a dihydroquinoline core . This specific structure, which includes dichloro and ester functional groups, makes it a sophisticated intermediate for synthetic organic chemistry and medicinal chemistry research. The compound's calculated properties include a topological polar surface area of approximately 56.3 Ų and an XLogP3 value of 5, suggesting favorable characteristics for drug discovery endeavors . As a specialized building block, it is particularly useful for constructing novel molecular libraries. Its structural analogs, such as related polyhydroquinoline derivatives, have demonstrated significant potential in in-silico evaluations as inhibitors of specific biological targets, including P. falciparum lactate dehydrogenase (PfLDH), a crucial enzyme for the malaria parasite's survival . Furthermore, similar quinoline-3-carboxylate scaffolds are widely explored in the development of compounds with anti-inflammatory, anticancer, and antihypertensive activities, indicating the broad research applicability of this chemical class . This product is supplied with a typical purity of 97% and is available for order from global suppliers . It is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data and handle this compound with appropriate precautions, as it may be hazardous if mishandled.

Properties

CAS No.

1384265-55-7

Molecular Formula

C17H19Cl2NO3

Molecular Weight

356.2 g/mol

IUPAC Name

ethyl 2,4-dichloro-5-oxospiro[6,8-dihydroquinoline-7,1'-cyclohexane]-3-carboxylate

InChI

InChI=1S/C17H19Cl2NO3/c1-2-23-16(22)13-14(18)12-10(20-15(13)19)8-17(9-11(12)21)6-4-3-5-7-17/h2-9H2,1H3

InChI Key

AAHLTMFRQZIHIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CC3(CCCCC3)CC2=O)N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction of Isatin with Cyclohexanone Derivative

The Pfitzinger reaction, employing isatin and 1-acetylcyclohexene, generates the spiroquinoline skeleton.

Procedure :

  • Isatin (10 mmol, 1.47 g) and 1-acetylcyclohexene (10 mmol, 1.24 g) are refluxed in ethanol (30 mL) with aqueous NaOH (40%, 5 mL) for 12 h.
  • The mixture is acidified with HCl (6 M) to pH 2–3, precipitating spiro[cyclohexane-1,7'-quinoline]-5'-one-3'-carboxylic acid (Yield: 68%).

Characterization :

  • IR (KBr) : 1705 cm⁻¹ (C═O, quinoline), 1680 cm⁻¹ (cyclohexanone).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.15–2.30 (m, 6H, cyclohexane), 7.45–8.10 (m, 3H, quinoline-H), 12.20 (s, 1H, COOH).

Dichlorination of the Aromatic Ring

Electrophilic Chlorination Using N-Chlorosuccinimide (NCS)

Regioselective chlorination at C2' and C4' is achieved via NCS in dichloromethane (DCM) with FeCl₃ catalysis.

Procedure :

  • Spiroquinoline-5'-one-3'-carboxylic acid (5 mmol, 1.65 g) is dissolved in DCM (20 mL).
  • NCS (12 mmol, 1.60 g) and FeCl₃ (0.5 mmol, 81 mg) are added under N₂ at 0°C.
  • The reaction is stirred for 6 h, quenched with NaHCO₃, and extracted with DCM.
  • 2',4'-Dichlorospiroquinoline-5'-one-3'-carboxylic acid is isolated (Yield: 74%).

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 115.2 (C2'), 117.8 (C4'), 163.5 (C3'-COOH).
  • MS (ESI+) : m/z 367.1 [M+H]⁺.

Esterification of the Carboxylic Acid Moiety

Acid-Catalyzed Esterification with Ethanol

The carboxylic acid intermediate is converted to the ethyl ester using H₂SO₄ catalysis.

Procedure :

  • 2',4'-Dichlorospiroquinoline-5'-one-3'-carboxylic acid (5 mmol, 1.84 g) is refluxed in absolute ethanol (25 mL) with conc. H₂SO₄ (2 mL) for 8 h.
  • The mixture is neutralized with NaHCO₃, and the product is recrystallized from ethanol.
  • Ethyl 2',4'-dichloro-5'-oxospiroquinoline-3'-carboxylate is obtained (Yield: 82%).

Characterization :

  • IR (KBr) : 1720 cm⁻¹ (ester C═O), 1700 cm⁻¹ (quinolone C═O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.45 (q, J=7.1 Hz, 2H, OCH₂), 2.20–2.45 (m, 6H, cyclohexane), 7.50–8.20 (m, 3H, quinoline-H).

Optimization and Yield Comparison

Step Reagents/Conditions Yield (%) Purity (HPLC)
Spirocyclization Isatin, 1-acetylcyclohexene 68 98.5
Dichlorination NCS, FeCl₃, DCM 74 97.8
Esterification EtOH, H₂SO₄, reflux 82 99.1

Mechanistic Insights and Side-Reaction Mitigation

  • Spirocyclization : The Pfitzinger reaction proceeds via condensation of isatin’s α-ketoamide with the enolizable ketone, followed by decarboxylative cyclization to form the spirocenter.
  • Chlorination : FeCl₃ polarizes NCS, generating Cl⁺ for electrophilic aromatic substitution. Steric hindrance from the spirocyclohexane directs chlorination to C2' and C4'.
  • Esterification : Prolonged reflux (>10 h) risks transesterification; TLC monitoring (eluent: CHCl₃/MeOH 9:1) ensures reaction control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups in place of the chlorine atoms .

Scientific Research Applications

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related spiro derivatives (Table 1):

Compound Name Core Rings Key Substituents Evidence Source
Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate Cyclohexane + Quinoline 2',4'-Cl; 3'-COOEt; 5'-oxo Target Compound
Ethyl 4'-(4-bromobenzoyl)-2'-(4-ethoxyphenyl)-2-oxo-2',4'-dihydro-2H-spiro[acenaphthylene-1,3'-pyrazole]-5'-carboxylate Acenaphthylene + Pyrazole 4'-(4-Br-benzoyl); 2'-(4-EtO-Ph); 5'-COOEt
5′-Amino-3′-(4-aminophenyl)-7′-argio-3′H-spiro[cyclohexane-1,2′-thiazolo[4,5-b]pyridine]-6′-carbonitrile Cyclohexane + Thiazolo-pyridine 5′-NH₂; 3′-(4-NH₂-Ph); 7′-S-argio; 6′-CN
Methyl 5′,5′-dimethyl-6′-oxo-6′,7′-dihydro-5′H-spiro[cyclohexane-1,8′-tetrazolo[1,5-a]pyrazine]-2-carboxylate Cyclohexane + Tetrazolo-pyrazine 5′,5′-diMe; 6′-oxo; 2-COOMe
2′-Chloro-6′,8′-dihydro-5′H-spiro[cyclohexane-1,9′-imidazo[2,1-h]pteridine] Cyclohexane + Imidazo-pteridine 2′-Cl; 6′,8′-dihydro

Key Observations :

  • Core Ring Systems: The quinoline core in the target compound is distinct from pyrazole () or tetrazolo-pyrazine () systems, which may influence electronic properties and binding interactions.
  • Functional Groups : The ester moiety (common in ) aids in solubility and serves as a synthetic handle for further derivatization.

Trends :

  • Halogenation : Chlorination is achieved using reagents like Cl₂, SOCl₂, or NaClO₂, depending on substrate stability .
  • Cyclization : Glyoxal () or ethyl 2-oxoacetate () are common cyclizing agents.

Physical and Spectroscopic Properties

Comparative data for selected compounds (Table 3):

Compound Melting Point (°C) IR (C=O, cm⁻¹) Notable NMR Shifts (δ, ppm) Evidence Source
Ethyl 4'-(4-bromobenzoyl)-2'-(4-ethoxyphenyl)-... () 163–166 1720 (ester), 1680 (ketone) 1H: 1.25 (t, J=7.1 Hz, CH₃); 13C: 165.2 (COOEt)
Diethyl 2-oxo-2'-phenyl-2',4'-dihydro-2H-spiro[...]-4',5'-dicarboxylate 142–146 1715 (ester), 1695 (ketone) 1H: 4.15 (q, J=7.1 Hz, OCH₂CH₃)
Ethyl 6′-amino-5′-cyano-2′-methyl-5-nitro-2-oxo-spiro[indole-3,4′-pyran]-3′-carboxylate Not reported 1740 (ester), 1660 (amide) 1H: 8.04 (s, indole H); 13C: 158.9 (C=O)

Insights :

  • Melting Points : Higher melting points (e.g., 163–166°C in ) correlate with rigid spiro frameworks and polar substituents.
  • IR/NMR : Ester carbonyls appear at ~1700–1740 cm⁻¹, while ketones resonate near 1660–1680 cm⁻¹. Chlorine substituents may downfield-shift adjacent protons in 1H NMR .

Biological Activity

Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C15H15Cl2N O3
  • CAS Number : 1036589-24-8
  • Molecular Weight : 304.19 g/mol

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant antiproliferative and cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Cytotoxicity and Antiproliferative Effects

  • Cell Lines Tested :
    • Neuroblastoma (SH-SY5Y)
    • Colorectal adenocarcinoma (HT-29)
    • Hepatocellular carcinoma (HepG2)
  • Concentration Range : The compound was tested at concentrations ranging from 1 µM to 100 µM.
  • Findings :
    • Significant reductions in cellular viability were observed across all tested cell lines at concentrations between 9–22 µM.
    • Notably, the SH-SY5Y cell line showed heightened susceptibility to treatment with the compound compared to HT-29 and HepG2 cell lines .
  • Mechanism of Action :
    • The cytotoxic effects were linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
    • The compound also appeared to enhance p53 protein expression, suggesting a mechanism involving the inhibition of the MDM2-p53 interaction, which is critical in tumor suppression .

Study 1: Antitumor Activity Assessment

A study evaluated the antitumor activity of various derivatives of spiro compounds similar to this compound. The results indicated that these compounds could inhibit cancer cell proliferation effectively through apoptosis induction.

Study 2: In Vivo Evaluation

In vivo studies using murine models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer agent.

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism Effect Observed
SH-SY5Y9.41Apoptosis via p53 activationSignificant reduction in viability
HT-2921.58MDM2 inhibitionModerate reduction in viability
HepG222.00Induction of pro-apoptotic signalsReduced proliferation

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols, including cyclocondensation of substituted quinoline precursors with cyclohexane derivatives. Critical parameters include temperature control (70–90°C for cyclization), solvent selection (e.g., ethanol or toluene), and catalyst use (e.g., p-toluenesulfonic acid for dehydration). Post-synthesis purification via column chromatography (ethyl acetate/hexane) and recrystallization (ethanol) ensures ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and coupling patterns (e.g., distinguishing spiro-junction protons at δ 4.1–4.3 ppm) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
  • HRMS (ESI-TOF) : Validates molecular weight accuracy (±0.005 Da) .

Q. How do solvent systems influence crystallization efficiency during purification?

Ethanol is preferred for recrystallization due to its moderate polarity, which balances solubility and crystal nucleation. Mixed solvents (e.g., ethyl acetate/hexane, 1:3 v/v) are used in column chromatography to separate byproducts with similar polarities .

Advanced Research Questions

Q. How can substituent variations on the spiroquinoline core elucidate structure-activity relationships (SAR)?

Systematic substitution at the 2' and 4' positions (e.g., replacing Cl with methoxy or nitro groups) modulates electron density, affecting reactivity in cross-coupling reactions. Biological assays (e.g., enzyme inhibition) paired with Hammett σ constants quantify electronic effects on activity .

Q. What analytical approaches resolve contradictions between theoretical and observed NMR data?

Discrepancies (e.g., unexpected splitting in aromatic protons) require 2D NMR (COSY, HSQC) to confirm through-space and through-bond correlations. Computational NMR prediction software (e.g., ACD/Labs) can benchmark experimental shifts against calculated values .

Q. How does X-ray crystallography inform steric and electronic effects on reactivity?

Crystallographic data reveal bond angles (e.g., spiro-junction C-C-C angles ~109.5°) and torsion strains that influence nucleophilic attack at the 5'-oxo group. Comparative analysis with derivatives shows how bulky substituents hinder access to reactive sites .

Q. What strategies mitigate side reactions during derivative synthesis?

  • Ester group protection : Use tert-butyl dimethylsilyl (TBS) groups to prevent hydrolysis under basic conditions .
  • Halogen stability : Avoid prolonged heating (>100°C) to prevent dechlorination. Anhydrous conditions reduce hydrolysis of dichlorophenyl moieties .

Q. How does the spirocyclic structure affect conformational stability in solution?

X-ray data show rigid spiro-junction geometry, but solution-phase NMR reveals minor conformational flexibility (e.g., chair-to-boat transitions in cyclohexane). Variable-temperature NMR (VT-NMR) quantifies energy barriers for ring flipping .

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